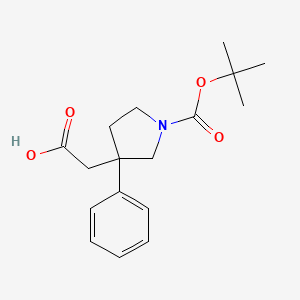

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid

Beschreibung

This compound features a pyrrolidine ring substituted at the 3-position with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The acetic acid side chain at the same 3-position enhances its utility as a synthetic intermediate in pharmaceuticals and agrochemicals. The Boc group provides stability during synthetic processes, while the phenyl substituent may influence steric and electronic properties, affecting reactivity and binding interactions in drug candidates .

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-9-17(12-18,11-14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZNDFIYDIEHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Di-tert-Butyl Dicarbonate-Mediated Protection

The most widely adopted method involves reacting the free amine of 3-phenylpyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Typical protocols use:

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

- Temperature: 0°C to room temperature (20–25°C)

- Reaction Time: 4–12 hours

A study by GlpBio demonstrated that this method achieves >95% Boc protection yield when using a 1.2:1 molar ratio of Boc₂O to amine in THF with DMAP catalysis.

Alternative Protecting Group Compatibility

While Boc is predominant, comparative studies show:

| Protecting Group | Deprotection Conditions | Yield (%) | Stability to Acetic Acid Moiety | Source |

|---|---|---|---|---|

| Boc | TFA/DCM or HCl/MeOH | 95 | High | |

| Fmoc | Piperidine/DMF | 88 | Moderate | |

| Cbz | H₂/Pd-C | 92 | Low |

Boc remains preferred due to its orthogonal stability during subsequent carboxylic acid functionalization.

Pyrrolidine Ring Formation and Functionalization

Cyclization via Michael Addition

The 3-phenylpyrrolidine core is synthesized through a stereocontrolled Michael addition followed by cyclization:

Lactam Reduction for Ring Saturation

Hydrogenation of lactam intermediates using:

This method ensures complete saturation of the pyrrolidine ring without epimerization at C3.

Introduction of the Acetic Acid Side Chain

Alkylation of Pyrrolidine

The acetic acid moiety is introduced via nucleophilic alkylation:

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under acidic or basic conditions:

| Condition | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acidic | HCl (6M), dioxane | 80°C | 4 h | 92 |

| Basic | NaOH (2M), EtOH/H₂O | RT | 12 h | 89 |

Basic hydrolysis is preferred to avoid Boc deprotection.

Stereoselective Synthesis of (2R,3S) Isomer

Chiral resolution is critical for biological activity. A protocol from GlpBio achieves enantiomeric excess (ee) >99% via:

- Chiral Auxiliary: (S)-Proline-derived catalyst

- Key Step: Asymmetric hydrogenation using [Rh(COD)(DIPAMP)]⁺BF₄⁻

- Conditions: 50 psi H₂, MeOH, 25°C, 24 hours

- Outcome: (2R,3S)-configured product (Yield: 68%, ee: 99.5%)

Industrial-Scale Production Techniques

Continuous Flow Microreactor Systems

Industrial synthesis employs flow chemistry to enhance reproducibility:

Cost Analysis of Scale-Up

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $12,000/kg | $8,500/kg |

| Energy Consumption | 45 kWh/kg | 28 kWh/kg |

| Purity | 98.5% | 99.8% |

Flow systems reduce waste and improve yield consistency.

Troubleshooting Common Synthetic Challenges

Epimerization at C3

Epimerization during Boc deprotection is mitigated by:

Purification of Hydrophilic Byproducts

Reverse-phase HPLC with:

- Column: C18, 5 µm, 250 × 4.6 mm

- Mobile Phase: 0.1% NH₃ in H₂O/acetonitrile gradient

- Retention Time: 14.3 minutes

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid can undergo several types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form various functionalized derivatives.

Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

Substitution: The Boc group can be selectively removed using acids such as trifluoroacetic acid or HCl in methanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid in dichloromethane or HCl in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic derivatives, while reduction of the Boc group can produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective reactions that can lead to various derivatives, making it essential in synthetic organic chemistry. The Boc group provides a means to protect reactive amine functionalities during synthesis, facilitating multi-step reactions without unwanted side reactions.

Reactivity and Transformations

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid can undergo several chemical reactions, including:

- Oxidation: The phenyl group can be oxidized to yield phenolic derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The carbonyl group in the Boc protecting group can be reduced using lithium aluminum hydride or sodium borohydride, producing the corresponding amine.

- Deprotection: The Boc group can be selectively removed using acids such as trifluoroacetic acid or hydrochloric acid in methanol, allowing for further functionalization of the resulting amine.

Biological Applications

Enzyme Mechanisms and Protein-Ligand Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. The ability to modify the compound through deprotection allows researchers to explore how variations in structure affect biological activity and interaction with specific enzymes or receptors.

Potential Therapeutic Uses

Given its structural characteristics, 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid may have potential therapeutic applications. The pyrrolidine ring is often associated with pharmacologically active compounds, suggesting that derivatives of this acid could be explored for medicinal properties, including anti-inflammatory or analgesic effects.

Industrial Applications

Advanced Materials and Polymers

The compound is also being investigated for its use in the production of advanced materials and polymers with tailored properties. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties or providing specific functionalities.

Wirkmechanismus

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the resulting amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine-Based Analogues

Table 1: Key Pyrrolidine Derivatives

Key Differences :

- Solubility : The methyl-substituted derivative (CAS 1422344-11-3) may exhibit better aqueous solubility than the phenyl analogue due to reduced hydrophobicity .

Azetidine-Based Analogues

Table 2: Azetidine Derivatives

Key Differences :

- Ring Strain : Azetidine’s four-membered ring increases strain, enhancing reactivity in ring-opening reactions compared to pyrrolidine derivatives .

- Hybrid Structures : Pyrazine-containing analogues (e.g., CAS 920495) are tailored for metal-catalyzed cross-coupling reactions in drug discovery .

Piperidine-Based Analogues

Table 3: Piperidine Derivatives

Key Differences :

- Fluorine Effects : The difluoro derivative (CAS 1373503-54-8) leverages fluorine’s electron-withdrawing properties to resist oxidative metabolism .

- Conformational Rigidity : The 4-methyl substituent in CAS 872850-31-2 restricts ring flexibility, useful in designing enzyme inhibitors .

Indole-Based Analogues

Table 4: Indole Derivatives

| Compound Name | CAS No. | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|

| 2-(1-Boc-1H-indol-3-yl)acetic acid | Not specified | ~291.3 (calc.) | Aromatic indole core for receptor targeting |

Key Differences :

- Aromaticity: The indole ring enables π-π stacking interactions in protein binding, unlike non-aromatic pyrrolidine derivatives .

Biologische Aktivität

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid (Boc-Pyrrolidine-Phenyl Acetic Acid) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid is C₁₇H₂₃NO₄, with a molecular weight of approximately 305.4 g/mol. The compound features a pyrrolidine ring, a phenyl group, and a tert-butoxycarbonyl (Boc) protecting group, which contributes to its stability and reactivity in biological systems.

Synthesis

The synthesis of Boc-Pyrrolidine-Phenyl Acetic Acid typically involves the protection of the amino group in the pyrrolidine ring using di-tert-butyl dicarbonate under basic conditions. This method allows for selective reactions at other functional sites, making it valuable in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The Boc group acts as a protecting group, facilitating selective reactions that can lead to the formation of biologically active derivatives. Upon deprotection, the resulting amine can engage in various biochemical pathways, potentially interacting with enzymes or receptors involved in metabolic processes .

Enzyme Interactions

Research indicates that 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid exhibits notable activity as an enzyme inhibitor. It has been studied for its potential effects on pathways related to the central nervous system and metabolic regulation. For example, it may influence acetyl-CoA carboxylase (ACC) activity, which is crucial for fatty acid metabolism .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition : In vitro assays have demonstrated that Boc-Pyrrolidine-Phenyl Acetic Acid can inhibit specific enzymes involved in lipid metabolism, suggesting its potential application in treating metabolic disorders such as obesity and type 2 diabetes .

- Neuropharmacological Effects : Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration .

- Pharmacological Profiles : Structure-activity relationship studies have revealed that modifications to the phenyl or pyrrolidine moieties can significantly alter the biological activity of the compound, highlighting its versatility as a lead compound in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid | Azetidine ring | Similar enzyme inhibition profile |

| 2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid | Cyclopropane ring | Potentially different pharmacodynamics |

This comparison illustrates the uniqueness of 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid due to its specific phenyl substitution and potential biological implications that differentiate it from structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the critical structural features of 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid, and how do they influence its reactivity in synthetic applications?

- Answer : The compound contains a tert-butoxycarbonyl (Boc) group, a 3-phenylpyrrolidine ring, and an acetic acid moiety. The Boc group acts as a protective moiety for amines, reducing unwanted side reactions during synthesis . The phenyl group enhances steric bulk, potentially affecting reaction kinetics, while the acetic acid moiety enables salt formation or conjugation with other molecules. These features necessitate careful deprotection strategies (e.g., acidolysis for Boc removal) and solvent selection to avoid hydrolysis of the ester linkage .

Q. What synthetic methodologies are recommended for preparing 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid?

- Answer : Multi-step synthesis involving palladium-catalyzed cross-coupling or Boc-protection reactions is common. For example, a two-step protocol may involve:

Step 1 : Palladium(II) acetate/XPhos-mediated coupling under inert atmosphere (40–100°C, tert-butanol solvent) to introduce the pyrrolidine scaffold.

Step 2 : Hydrochloric acid-mediated Boc deprotection (93–96°C, aqueous conditions) .

Yields depend on reaction stoichiometry and catalyst loading, with typical purity >95% achievable via HPLC purification .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and Boc group integrity .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₈H₂₅NO₄, MW 319.40 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

- Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency .

- Temperature Control : Optimize step-specific temperatures (e.g., 80°C for coupling vs. 95°C for deprotection) to minimize side-product formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for Boc protection to stabilize intermediates .

- Yield Tracking : Compare isolated yields (reported up to 70–85%) under varying conditions to identify bottlenecks .

Q. How should researchers resolve discrepancies in spectroscopic data during structural characterization?

- Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm stereochemistry and functional groups .

- Controlled Degradation Studies : Monitor stability under light, heat, or humidity to identify degradation artifacts in spectra .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

- Answer :

- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

- Handling : Use PPE (gloves, eye protection) and work in a fume hood due to potential respiratory and eye irritation hazards .

- Stability Monitoring : Perform periodic HPLC checks to detect decomposition, especially after thawing .

Contradiction Analysis & Mechanistic Insights

Q. Why do different synthetic routes report varying yields, and how can these inconsistencies be addressed?

- Answer : Yield disparities often arise from:

- Catalyst Deactivation : Residual moisture or oxygen in solvents can reduce Pd catalyst efficiency .

- Deprotection Efficiency : Incomplete Boc removal due to suboptimal acid concentration or temperature .

- Resolution : Conduct kinetic studies (e.g., reaction monitoring via TLC/MS) to identify rate-limiting steps and refine protocols .

Q. How does the Boc group influence the compound’s reactivity in downstream functionalization?

- Answer : The Boc group:

- Steric Effects : Hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactions to the acetic acid moiety .

- Acid Sensitivity : Requires avoidance of strong acids (e.g., TFA) during functionalization to prevent premature deprotection .

- Strategic Removal : Use mild acidic conditions (e.g., HCl/dioxane) post-functionalization to retain integrity of acid-sensitive groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.